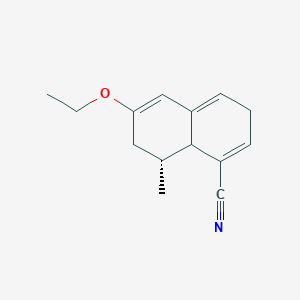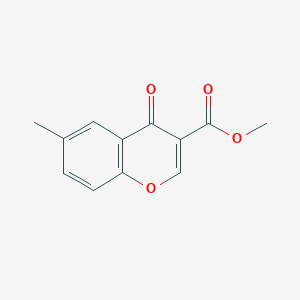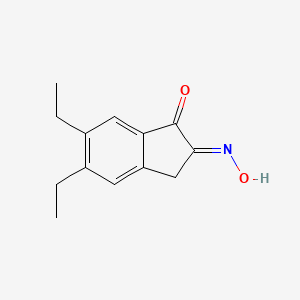
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one is an organic compound with a unique structure that includes an indenone core substituted with diethyl groups and a hydroxyimino functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,6-diethylindan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indenone core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions or enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds share a similar hydroxyimino functional group and can undergo analogous reactions.
Indenone derivatives: Compounds with an indenone core structure exhibit similar reactivity patterns.
Hydroxyimino compounds: Other hydroxyimino-substituted compounds can be compared in terms of their chemical behavior and applications.
Uniqueness
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one is unique due to its specific substitution pattern and the presence of both diethyl groups and a hydroxyimino group
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2E)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C13H15NO2/c1-3-8-5-10-7-12(14-16)13(15)11(10)6-9(8)4-2/h5-6,16H,3-4,7H2,1-2H3/b14-12+ |
InChI Key |
YIJFICBDKBCFAB-WYMLVPIESA-N |
Isomeric SMILES |
CCC1=C(C=C2C(=C1)C/C(=N\O)/C2=O)CC |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CC(=NO)C2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




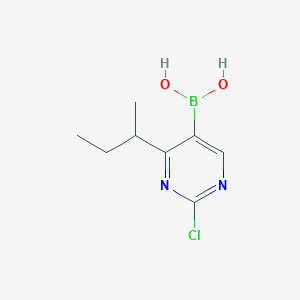
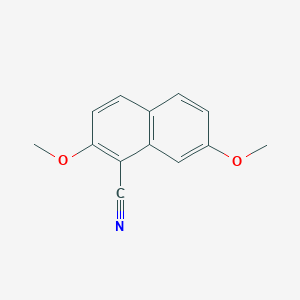

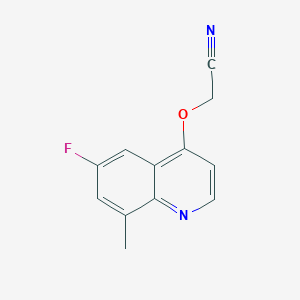
![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
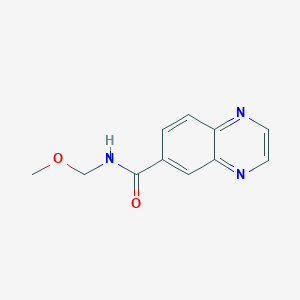
![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)
![4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11887107.png)

